(Hydroxymethyl)phosphonic acid
Overview
Description
(Hydroxymethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a hydroxymethyl group attached to a phosphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: (Hydroxymethyl)phosphonic acid can be synthesized through several methods. One common approach involves the recombination of phosphite radicals with hydroxymethyl radicals . Another method includes the addition of dialkyl phosphite to an oxo compound in the presence of a base catalyst
Industrial Production Methods: Industrial production of this compound often involves the use of environmentally friendly and atom-economical processes. For instance, the reaction of hypophosphorous acid with aliphatic ketoximes can yield the desired product under microwave-assisted synthesis conditions .
Chemical Reactions Analysis
Types of Reactions: (Hydroxymethyl)phosphonic acid undergoes various chemical reactions, including oxidation, substitution, and hydrolysis.
Common Reagents and Conditions:
Oxidation: The oxidation of this compound can lead to the formation of ketophosphonates.
Substitution: The hydroxyl group at the α-carbon can be replaced by a halogen atom through nucleophilic substitution reactions.
Hydrolysis: Hydrolysis of the ester function of hydroxyphosphonates results in the corresponding phosphonic acids.
Major Products:
Oxidation: Ketophosphonates
Substitution: Halogenated phosphonates
Hydrolysis: Phosphonic acids
Scientific Research Applications
(Hydroxymethyl)phosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Hydroxymethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of phosphonopyruvate hydrolase, it interferes with the enzyme’s activity, thereby affecting the metabolic pathways involving phosphonates . The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness in various applications .
Comparison with Similar Compounds
Phosphonic acid: The parent compound of (Hydroxymethyl)phosphonic acid, characterized by the presence of a phosphonic acid group without the hydroxymethyl substitution.
Aminophosphonic acids: Compounds containing an amino group attached to the phosphonic acid moiety, known for their biological activities as enzyme inhibitors and herbicides.
Bisphosphonates: A class of compounds with two phosphonic acid groups, widely used in the treatment of osteoporosis.
Uniqueness: this compound is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to other phosphonic acids. This structural feature enhances its ability to participate in various chemical reactions and form stable complexes with metal ions, making it valuable in diverse applications.
Properties
IUPAC Name |
hydroxymethylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5O4P/c2-1-6(3,4)5/h2H,1H2,(H2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTBQSNGUYHPNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062554 | |
Record name | (Hydroxymethyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2617-47-2 | |
Record name | (Hydroxymethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2617-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (Hydroxymethyl)phosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002617472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Hydroxymethyl)phosphonic acid | |
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Record name | (Hydroxymethyl)phosphonic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41905 | |
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Record name | Phosphonic acid, P-(hydroxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | (Hydroxymethyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (hydroxymethyl)phosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.226 | |
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Record name | (HYDROXYMETHYL)PHOSPHONIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO34G523HF | |
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